(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid
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Overview
Description
Amino acids are fundamental units of proteins and play crucial roles in biological processes. They typically consist of an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain that varies between different amino acids .
Synthesis Analysis
Amino acids can be synthesized through several methods, including solid phase peptide synthesis, recombinant DNA techniques, and the polymerization of activated amino acid monomers .Molecular Structure Analysis
The structure of an amino acid is typically analyzed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and X-ray photoelectron spectroscopy (XPS) .Chemical Reactions Analysis
The chemical reactions involving amino acids can be studied using various chromatographic techniques . These techniques can measure protein levels and provide specific compositional information.Physical And Chemical Properties Analysis
Amino acids have unique physical and chemical properties, including their solubility, isoelectric point, and reactivity . These properties can be determined using various analytical techniques.Scientific Research Applications
Nanocomposite Film Preparation
(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid has been used in the preparation of chitosan complex matrices for silver nanoparticles, creating nanocomposite films. These films exhibit antibacterial activity and are considered promising for biomedical applications (Srivastava, Tiwari, & Dutta, 2011).
Molecular Structure Analysis
Research includes the study of the molecular structure, hyperpolarizability, molecular electrostatic potential, and NBO analysis of similar compounds. These studies are crucial for understanding the stability and charge transfer within the molecule (Raju et al., 2015).
Vibrational and Electronic Studies
Investigations into the vibrational, structural, electronic, and optical properties of related compounds have been conducted. These studies include spectroscopic analysis and theoretical calculations, providing insights into the reactivity of these compounds (Vanasundari et al., 2018).
Chemical Reaction Studies
There is research exploring the reactions of ethyl 4-halo-3-oxobutanoate with various compounds. Such studies contribute to the understanding of the chemical behavior and potential applications of these substances (Kato, Kimura, & Tanji, 1978).
Antioxidant Properties Investigation
Some derivatives of this compound have been investigated for their antioxidant properties, which are relevant in the field of medicinal chemistry (Stanchev et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-4-amino-2-(ethoxycarbonylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORYXPTWPIKBDE-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427372 |
Source
|
Record name | N~2~-(Ethoxycarbonyl)-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid | |
CAS RN |
16639-91-1 |
Source
|
Record name | N~2~-(Ethoxycarbonyl)-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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